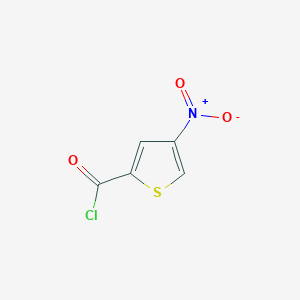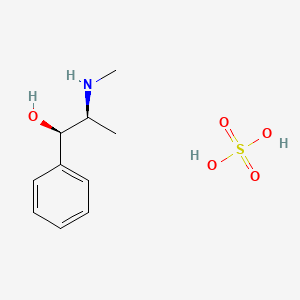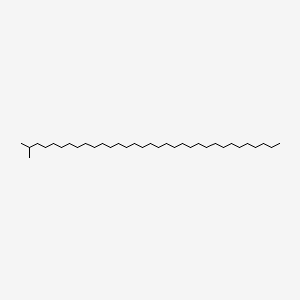
2-Methyltritriacontane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀. It is a methylated derivative of tritriacontane, characterized by the presence of a methyl group at the second carbon position. This compound is part of the alkane family and is known for its high molecular weight and relatively low reactivity compared to other organic compounds .
准备方法
The synthesis of 2-Methyltritriacontane typically involves the alkylation of tritriacontane. One common method is the Friedel-Crafts alkylation, where tritriacontane reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require an anhydrous environment and elevated temperatures to facilitate the alkylation process .
Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation of longer-chain alkenes or the use of specialized catalysts to achieve selective methylation. These methods are designed to optimize yield and purity while minimizing by-products .
化学反应分析
2-Methyltritriacontane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes. These include:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogen gas in the presence of a palladium or platinum catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while halogenation with chlorine produces chlorinated derivatives .
科学研究应用
2-Methyltritriacontane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined retention time and stability.
Biology: Studies have explored its role in the cuticular waxes of certain plants and insects, where it contributes to water repellency and protection against environmental stress.
Medicine: While not directly used as a drug, its derivatives are investigated for potential pharmaceutical applications, including as hydrophobic coatings for drug delivery systems.
Industry: It is utilized in the production of lubricants and as a component in specialty waxes and coatings.
作用机制
The mechanism by which 2-Methyltritriacontane exerts its effects is primarily physical rather than chemical due to its inert nature. In biological systems, it forms part of the cuticular wax layer, providing a hydrophobic barrier that reduces water loss and protects against pathogens. In industrial applications, its long hydrocarbon chain contributes to its lubricating properties and stability under high temperatures .
相似化合物的比较
2-Methyltritriacontane can be compared with other long-chain alkanes such as tritriacontane, tetratriacontane, and pentatriacontane. These compounds share similar physical properties but differ in their chain length and degree of methylation. The presence of the methyl group in this compound imparts slightly different physical properties, such as melting point and solubility, making it unique among its peers .
Similar Compounds
- Tritriacontane (C₃₃H₆₈)
- Tetratriacontane (C₃₄H₇₀)
- Pentatriacontane (C₃₅H₇₂)
These compounds are often studied together to understand the effects of chain length and branching on the physical and chemical properties of alkanes .
属性
CAS 编号 |
66214-27-5 |
|---|---|
分子式 |
C34H70 |
分子量 |
478.9 g/mol |
IUPAC 名称 |
2-methyltritriacontane |
InChI |
InChI=1S/C34H70/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(2)3/h34H,4-33H2,1-3H3 |
InChI 键 |
HRSSMXMUGSEGEK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)

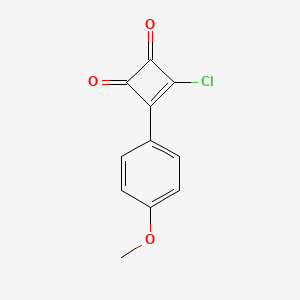

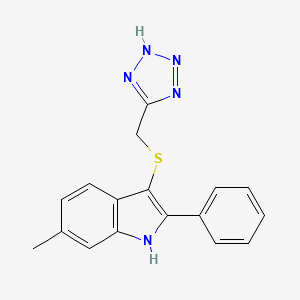
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)

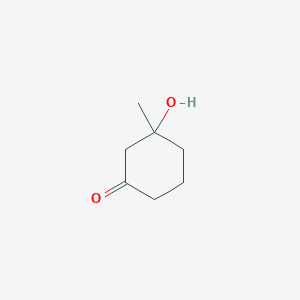
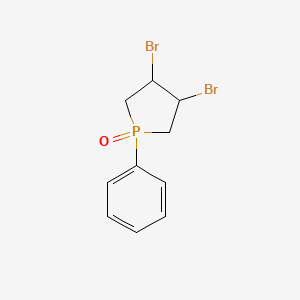
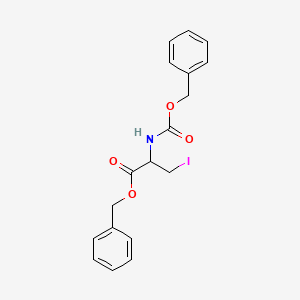
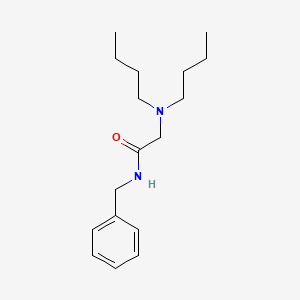
![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
